molecular formula C5H6N2O3 B6230603 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 178316-79-5

3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B6230603
CAS RN: 178316-79-5
M. Wt: 142.1
InChI Key:
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Description

“3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid” is a synthetic chemical compound . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazole derivatives are commonly used in the synthesis of various pharmaceuticals and pesticides .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves a series of reactions including condensation, acylation, cyclization, and hydrolysis . For instance, a novel two-step synthesis was developed for the synthesis of isomeric methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates. It comprises acylation of hydrazines with methyl malonyl chloride followed by cyclization of the hydrazines with tert-butoxy-bis(dimethylamino)methane .


Molecular Structure Analysis

The molecular structure of “3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid” and its derivatives have been characterized by various techniques such as 1H NMR, 13C NMR, and HRMS . In one study, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their structures were characterized .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Another example is a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones that provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid” include a melting point of 201-203°C . More detailed properties such as solubility and acidity could not be found in the search results.

Mechanism of Action

While the specific mechanism of action for “3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid” is not mentioned in the search results, pyrazole derivatives are known to exhibit various biological activities. For instance, some pyrazole derivatives have been found to inhibit the synthesis of fatty acids, making them effective as pesticides .

Future Directions

The future directions for “3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid” and its derivatives could involve further exploration of their potential uses in the development of new pesticides . Additionally, more research could be conducted to improve the synthesis process and explore new reactions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with sodium hydroxide and hydrogen peroxide to form 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid.", "Starting Materials": [ "3-methyl-1H-pyrazole-4-carboxylic acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Add 3-methyl-1H-pyrazole-4-carboxylic acid to a reaction vessel", "Add sodium hydroxide to the reaction vessel and stir until dissolved", "Add hydrogen peroxide to the reaction vessel and stir for several hours", "Heat the reaction mixture to 80-90°C for 2-3 hours", "Cool the reaction mixture and adjust the pH to 7-8 with hydrochloric acid", "Filter the resulting solid and wash with water", "Dry the solid to obtain 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid" ] }

CAS RN

178316-79-5

Product Name

3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid

Molecular Formula

C5H6N2O3

Molecular Weight

142.1

Purity

95

Origin of Product

United States

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